[Des-Arg9]-Bradykinin

Bradykinin Receptor Selectivity Binding Affinity

Select [Des-Arg9]-Bradykinin for your B1 receptor studies to ensure valid, reproducible results. This endogenous fragment is the recognized selective agonist (EC50=7.9 nM), exhibiting a >4-fold specificity window over the B2 receptor, unlike non-selective generic bradykinin. Its distinct ACE degradation profile makes it the essential, validated tool for dissecting inducible B1 pathways in inflammation, pain, and angioedema research without B2 interference. Ensure your research integrity with the correct, peer-reviewed agonist.

Molecular Formula C44H61N11O10
Molecular Weight 904.0 g/mol
CAS No. 16875-11-9
Cat. No. B1334562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Des-Arg9]-Bradykinin
CAS16875-11-9
Synonyms1-des-Arg-bradykinin
bradykinin, de-arginine(1)-
bradykinin, des-Arg(1)-
des-arg(1) bradykinin
Molecular FormulaC44H61N11O10
Molecular Weight904.0 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C44H61N11O10/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
InChIKeyVCEHWDBVPZFHAG-POFDKVPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Des-Arg9]-Bradykinin (CAS 16875-11-9) Procurement Guide: B1 Receptor Selectivity & Research Utility


[Des-Arg9]-Bradykinin is a naturally occurring, eight-residue peptide fragment (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe) generated from the endogenous vasodilator bradykinin via carboxypeptidase-mediated cleavage of the C-terminal arginine residue [1]. As a selective agonist for the bradykinin B1 receptor, it plays a critical role in inflammatory and pain pathways. Unlike the constitutively expressed B2 receptor, the B1 receptor is typically induced under conditions of tissue injury or inflammation, making [Des-Arg9]-Bradykinin a key pharmacological tool for dissecting B1-mediated physiological and pathological processes [2].

Why Generic [Des-Arg9]-Bradykinin Substitution Fails: Selectivity and Stability Differences


Generic substitution with bradykinin or other in-class kinins is scientifically invalid for research targeting the B1 receptor. Bradykinin is a non-selective agonist with high potency at the B2 receptor, while [Des-Arg9]-Bradykinin is a selective B1 receptor agonist with a >4-fold selectivity window over the B2 receptor [1]. Furthermore, [Des-Arg9]-Bradykinin exhibits a distinct enzymatic degradation profile by angiotensin-converting enzyme (ACE) compared to bradykinin and Lys-bradykinin, leading to different metabolic fates and kinetics in biological systems [2]. These fundamental differences in receptor selectivity and stability necessitate the use of the specific compound for B1 receptor-focused studies.

[Des-Arg9]-Bradykinin Quantitative Differentiation: Selectivity, Potency, and Stability Data


B1 vs. B2 Receptor Selectivity: [Des-Arg9]-Bradykinin vs. Bradykinin

While bradykinin is a non-selective agonist with high affinity for both B1 and B2 receptors, [Des-Arg9]-Bradykinin demonstrates a clear selectivity for the B1 receptor. This is evidenced by binding affinity (Ki) data showing a >4-fold selectivity window for the B1 over the B2 receptor in human receptors [1]. This contrasts sharply with bradykinin, which shows a Ki of >3,200 nM at the B1 receptor and 1.1 nM at the B2 receptor [2].

Bradykinin Receptor Selectivity Binding Affinity

Functional Potency at Recombinant Human B1 Receptor: [Des-Arg9]-Bradykinin vs. Des-Arg10-Kallidin

In a high-throughput functional assay measuring intracellular calcium responses in CHO cells expressing recombinant human B1 receptors, [Des-Arg9]-Bradykinin was equally potent as Des-Arg10-Kallidin, a closely related B1 agonist [1]. This confirms its utility as a reference agonist for B1 receptor activation in recombinant systems.

Functional Assay EC50 Recombinant Receptor

Differential Degradation by ACE: [Des-Arg9]-Bradykinin vs. Bradykinin and Lys-Bradykinin

The metabolic fate of [Des-Arg9]-Bradykinin is distinct from other kinins. While it is the most rapidly degraded kinin by ACE in isolation, competitive digestion experiments reveal a unique kinetic behavior: in the presence of bradykinin or Lys-bradykinin, the degradation of [Des-Arg9]-Bradykinin is delayed, with bradykinin and Lys-bradykinin being preferentially cleaved first [1]. This is due to product inhibition of ACE-mediated cleavage of [Des-Arg9]-Bradykinin.

Enzymatic Degradation ACE Metabolism

In Vivo Hyperalgesia Response: Differential B1 vs. B2 Mediation in Inflammation

In a rat model of persistent inflammatory mechanical hyperalgesia, the role of B1 and B2 receptors was dissected using selective agonists and antagonists. The hyperalgesic effect of [Des-Arg9]-Bradykinin was selectively blocked by the B1 antagonist desArg9[Leu8]BK, but not by the B2 antagonist Hoe 140 [1]. This directly contrasts with the effect of bradykinin at low doses, which was blocked by Hoe 140 but not by the B1 antagonist. This data establishes a clear, pathway-specific role for [Des-Arg9]-Bradykinin in vivo.

In Vivo Hyperalgesia Inflammation

Optimal Research Applications for [Des-Arg9]-Bradykinin Based on Differentiated Evidence


Selective Activation of the Bradykinin B1 Receptor in Recombinant and Native Systems

Based on its demonstrated selectivity for the B1 receptor (Ki = 1.93 µM for B1 vs. 8.1 µM for B2) [1] and its potent functional activation (EC50 = 7.9 nM in recombinant human B1 cells) [2], [Des-Arg9]-Bradykinin is the preferred agonist for studies requiring isolated B1 receptor signaling. This is critical for dissecting B1-specific pathways in inflammation, pain, and cardiovascular regulation without the confounding influence of B2 receptor activation.

Investigating B1 Receptor-Mediated Inflammatory Hyperalgesia In Vivo

Evidence from rat models of inflammatory pain shows that [Des-Arg9]-Bradykinin-induced hyperalgesia is selectively blocked by a B1 antagonist, confirming its utility for in vivo studies of B1 receptor function in pain and inflammation [3]. Researchers investigating the role of the inducible B1 receptor in chronic pain conditions, arthritis, or neuropathic pain should use this compound to specifically probe B1-mediated mechanisms.

Kinetic Studies of Kinin Metabolism and ACE-Mediated Degradation

The unique degradation profile of [Des-Arg9]-Bradykinin by ACE, where its cleavage is subject to product inhibition by other kinins [4], makes it an essential tool for studying kininase activity and the regulation of kinin levels in biological fluids. This is particularly relevant for research into ACE inhibitor-associated angioedema, where impaired degradation of [Des-Arg9]-Bradykinin has been implicated [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Des-Arg9]-Bradykinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.